molecular formula C15H14N4S B1194350 4-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

4-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

Cat. No. B1194350
M. Wt: 282.4 g/mol
InChI Key: IQVBUVZXVALZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Structural and Spectral Properties

The compound's structural and spectral properties have been extensively studied. For example, a study investigated the structural, spectroscopic, and electronic properties of a related triazole derivative, providing insights into its tautomeric energetic analysis, vibrational wavenumbers, and molecular electrostatic potential surface (Alaşalvar et al., 2021).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of triazole derivatives. The molecular structures of various compounds, including derivatives of triazoles, have been studied using techniques like X-ray diffraction (Artime et al., 2018).

Antioxidant and Bioactivity

The antioxidant activities of triazole derivatives have been assessed, showing potential biological significance. For instance, a study evaluated the radical scavenging activities of a triazole compound using different test methods, demonstrating significant scavenging activities (Alaşalvar et al., 2021).

Antimicrobial Properties

Research also extends to the antimicrobial properties of 1,2,4-triazole derivatives. These compounds have been shown to exhibit varying degrees of antimicrobial activity, making them potential candidates for further pharmaceutical exploration (Bayrak et al., 2009).

properties

Product Name

4-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4S/c1-10-3-4-11(2)13(9-10)19-14(17-18-15(19)20)12-5-7-16-8-6-12/h3-9H,1-2H3,(H,18,20)

InChI Key

IQVBUVZXVALZRD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=NC=C3

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=NC=C3

solubility

38.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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